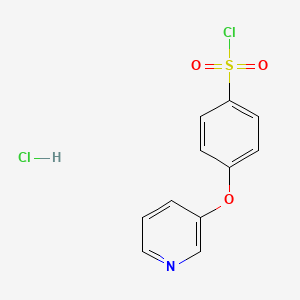![molecular formula C45H49O4P B6590660 (3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,32]dioxaphosphepin CAS No. 1169835-86-2](/img/structure/B6590660.png)
(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,32]dioxaphosphepin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,32]dioxaphosphepin is a useful research compound. Its molecular formula is C45H49O4P and its molecular weight is 684.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Conformational Studies
- A study by Gherase et al. (2012) focused on the structures and absolute configurations of enantiomers related to cyclic urea derivatives, utilizing single-crystal X-ray diffraction (XRD) and vibrational circular dichroism (VCD) for elucidation. The enantiomers were characterized by their crystallization in the Sohncke space group and dimer stabilization through hydrogen bonds involving the cyclic urea moiety (Gherase, Naubron, Roussel, & Giorgi, 2012).
Synthesis and Characterization
- Pastor et al. (1993) described the synthesis and X-ray crystallographic characterization of sterically congested phosphite ligands, highlighting an unprecedented eight-bond P,P coupling observed in the 31P-NMR spectra. This work contributes to the understanding of spatial coupling mechanisms and the impact of steric congestion within molecules (Pastor, Shum, Rodebaugh, Debellis, & Clarke, 1993).
Chemical Reactions and Properties
- McGowan et al. (2010) investigated the condensation reactions involving 2,6-dimethylphenol, exploring the synthesis pathways and the properties of the resulting compounds. This research provides insights into the chemical behavior and potential applications of such compounds in more complex chemical synthesis (McGowan, Anderson, & Walker, 2010).
Catalytic and Ligand Applications
- De Aguiar et al. (2018) synthesized new chiral PNP pincer ligands, demonstrating their application in forming complexes with metals (Cr, Mo, W) via a solvothermal approach. These complexes show potential in catalysis and asymmetric synthesis, highlighting the versatility of such sterically demanding ligands (De Aguiar, Schröder-Holzhacker, Pecak, Stöger, & Kirchner, 2018).
Mechanism of Action
Target of Action
It is described as a versatile chiral phosphine-olefin ligand . Ligands are molecules that bind to other (usually larger) molecules, and in this case, the compound could bind to a variety of targets, influencing their function.
Mode of Action
This compound is used in rhodium-catalyzed asymmetric 1,4-additions . This suggests that it interacts with its targets by binding to them and facilitating the addition of a functional group at the 1,4-position of a substrate. The exact changes resulting from this interaction would depend on the specific target and the nature of the addition.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s ability to bind to its targets and facilitate 1,4-additions. For instance, the compound is stored in an inert atmosphere at 2-8°C, suggesting that it might be sensitive to oxygen and temperature .
Properties
IUPAC Name |
4,4,8,8-tetrakis(3,5-dimethylphenyl)-2,2-dimethyl-6-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H49O4P/c1-28-16-29(2)21-36(20-28)44(37-22-30(3)17-31(4)23-37)41-42(47-43(9,10)46-41)45(38-24-32(5)18-33(6)25-38,39-26-34(7)19-35(8)27-39)49-50(48-44)40-14-12-11-13-15-40/h11-27,41-42H,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFDBVZPMGPWLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2(C3C(C(OP(O2)C4=CC=CC=C4)(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC(O3)(C)C)C7=CC(=CC(=C7)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H49O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,7-Dichlorothiazolo[4,5-d]pyrimidine](/img/structure/B6590583.png)



![2-(((2-aminoethyl)thio)methyl)-6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6590604.png)
![(E)-3-(dimethylamino)-1-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B6590612.png)





![2-[2-(2,3-dimethylimidazo[1,2-b][1,2,4]triazin-7-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6590670.png)


